2-Bromo-6-iodoimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and reactivity .
Vorbereitungsmethoden
The synthesis of 2-Bromo-6-iodoimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, the copper-catalyzed iodine-mediated cyclization of 2-aminopyridine with arylacetylenes followed by palladium-catalyzed cross-coupling reactions is a notable synthetic route .
Analyse Chemischer Reaktionen
2-Bromo-6-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the bromine or iodine atoms with other functional groups using reagents like palladium catalysts.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Radical Reactions: These reactions are facilitated by transition metal catalysis or photocatalysis.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse effects .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-iodoimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
6-Bromo-3-iodoimidazo[1,2-a]pyridine: This compound shares a similar scaffold but differs in the position of the halogen atoms.
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: This derivative has shown significant anticonvulsant properties.
3-Iodoimidazo[1,2-a]pyridine: Another related compound used in various synthetic applications.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
1260759-52-1 |
---|---|
Molekularformel |
C7H4BrIN2 |
Molekulargewicht |
322.93 g/mol |
IUPAC-Name |
2-bromo-6-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrIN2/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H |
InChI-Schlüssel |
RWQPAEBFQLJUBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN2C=C1I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.